molecular formula C39H44O9Si B12780001 2,2',2''-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester CAS No. 85905-73-3

2,2',2''-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester

Cat. No.: B12780001
CAS No.: 85905-73-3
M. Wt: 684.8 g/mol
InChI Key: FQASYTRVFLQDEH-UHFFFAOYSA-N
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Description

2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester is a complex organic compound with a unique structure that includes a phenylsilylidyne core and three 2-(o-tolyl)acetic acid groups esterified with triethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester typically involves the reaction of phenylsilylidyne with 2-(o-tolyl)acetic acid in the presence of a suitable esterification agent. Commonly used agents include triethyl orthoformate or triethyl orthoacetate under acidic conditions. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds such as phenylsilylidyne and 2-(o-tolyl)acetic acid. These intermediates are then subjected to esterification using triethyl orthoformate or triethyl orthoacetate in large-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester involves its interaction with specific molecular targets and pathways. The phenylsilylidyne core can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester: Similar structure but with chlorophenyl groups instead of tolyl groups.

    2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methylphenyl)acetic acid) triethyl ester: Similar structure with methylphenyl groups.

Uniqueness

2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester is unique due to its specific combination of phenylsilylidyne and 2-(o-tolyl)acetic acid groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

85905-73-3

Molecular Formula

C39H44O9Si

Molecular Weight

684.8 g/mol

IUPAC Name

ethyl 2-[bis[2-ethoxy-1-(2-methylphenyl)-2-oxoethoxy]-phenylsilyl]oxy-2-(2-methylphenyl)acetate

InChI

InChI=1S/C39H44O9Si/c1-7-43-37(40)34(31-24-16-13-19-27(31)4)46-49(30-22-11-10-12-23-30,47-35(38(41)44-8-2)32-25-17-14-20-28(32)5)48-36(39(42)45-9-3)33-26-18-15-21-29(33)6/h10-26,34-36H,7-9H2,1-6H3

InChI Key

FQASYTRVFLQDEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C)O[Si](C2=CC=CC=C2)(OC(C3=CC=CC=C3C)C(=O)OCC)OC(C4=CC=CC=C4C)C(=O)OCC

Origin of Product

United States

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